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Compound of Interest

Compound Name: NADP disodium salt

Cat. No.: B1223965

Introduction

Glucose-6-Phosphate Dehydrogenase (G6PD) is a crucial cytosolic enzyme in the pentose
phosphate pathway.[1][2] It catalyzes the oxidation of glucose-6-phosphate to 6-
phosphoglucono-&-lactone while concurrently reducing Nicotinamide Adenine Dinucleotide
Phosphate (NADP+) to NADPH.[3][4][5] This reaction is the primary source of cellular NADPH,
which is vital for protecting cells, particularly red blood cells, from oxidative damage by
maintaining a supply of reduced glutathione. G6PD deficiency is the most common human
enzyme deficiency, affecting approximately 500 million people worldwide, and can lead to
hemolytic anemia when individuals are exposed to oxidative stress.

The quantitative determination of G6PD activity is essential for diagnosing this deficiency and
for various research applications. The most common methods for assaying G6PD activity rely
on the use of NADP+ (typically as a disodium salt for solubility and stability) as a cofactor. The
rate of NADPH production, which is directly proportional to G6PD activity, can be measured by
monitoring the increase in absorbance at 340 nm or by fluorescence.

Principle of the Assay

The enzymatic reaction at the core of the G6PD assay is as follows:
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Glucose-6-Phosphate (G6P) + NADP+ ---(G6PD)---> 6-Phosphoglucono-é-lactone + NADPH +
H+

The production of NADPH is quantified to determine the enzyme's activity. Spectrophotometric
methods measure the increase in absorbance at 340 nm, leveraging the fact that NADPH has
a distinct absorbance peak at this wavelength, while NADP+ does not. Fluorometric assays
measure the intrinsic fluorescence of NADPH (excitation ~340-360 nm, emission ~460 nm) or
use a coupled enzymatic reaction where NADPH reduces a non-fluorescent substrate (like
resazurin) to a highly fluorescent product (resorufin).

It is important to note that a subsequent enzyme in the pentose phosphate pathway, 6-
phosphogluconate dehydrogenase (6PGD), also produces NADPH. To ensure that the
measured activity is specific to G6PD, some assay protocols include an inhibitor of 6PGD, such
as maleimide.

Experimental Protocols
Spectrophotometric Assay for G6PD Activity

This protocol is a standard method for the quantitative determination of G6PD activity in a
sample, such as a red blood cell hemolysate.

Materials:

NADP+ Disodium Salt (NADP, Na-salt)

e Glucose-6-Phosphate (G6P)

e Tris-HCI buffer

e Magnesium Chloride (MgCI2)

o Saponin (for cell lysis)

e Spectrophotometer with temperature control (set to 30°C or 37°C)

e Cuvettes
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Reagent Preparation:

Reagent Concentration Solvent/Buffer
Tris-HCI Buffer 0.055 M Deionized Water
MgClI2 0.0033 M In Tris-HCI Buffer
NADP+ Solution 0.006 M Deionized Water
G6P Solution 0.1M Deionized Water

Lysing Reagent

0.2% (w/v)

Deionized Water

Procedure:

o Sample Preparation (Hemolysate):

o Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).

o Prepare a hemolysate by mixing the whole blood with the lysing reagent. For example,

add 10 pL of blood to 1.0 mL of lysing solution.

o Mix thoroughly and let stand at room temperature for 5-10 minutes to ensure complete

lysis.

e Assay Reaction:

o Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g.,

30°C).

o In a cuvette, prepare the reaction mixture as follows:

» 2.7 mL of Tris-HCI buffer (containing MgCl2)

= 0.1 mL of 0.006 M NADP+ solution

s 0.1 mL of 0.1 M G6P solution
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o Incubate the reaction mixture in the spectrophotometer for 7-8 minutes to reach thermal
equilibrium and to establish a blank rate.

« Initiation and Measurement:

o Add 0.1 mL of the prepared hemolysate to the cuvette.

o Mix quickly by inverting the cuvette.

o Immediately begin recording the absorbance at 340 nm for 4-5 minutes.
o Calculation of G6PD Activity:

o Determine the rate of change in absorbance per minute (AA340/min) from the initial linear
portion of the curve.

o Calculate the enzyme activity using the Beer-Lambert law:
= Units/mL = (AA340/min * Total Volume) / (6.22 * Sample Volume * Light Path)
» Where 6.22 is the millimolar extinction coefficient of NADPH at 340 nm.

Quantitative Data Summary

Parameter Value Reference

Wavelength for Absorbance 340 nm

Excitation/Emission
) ~340-360 nm / ~460 nm
(Fluorometric)

Reaction Temperature 30°C or 37°C

pH Optimum 7.8-8.3

NADPH Molar Extinction 6220 M~icm~1 (6.22
Coefficient mM~icm™1)

Normal G6PD Activity Range 9.8to 15.5 U/g Hb
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Caption: The enzymatic reaction catalyzed by G6PD.
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Caption: The experimental workflow for a G6PD assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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glucose-6-phosphate-dehydrogenase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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